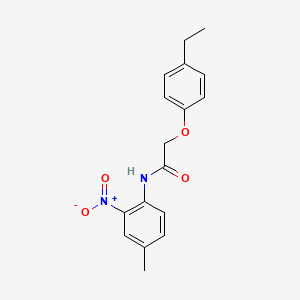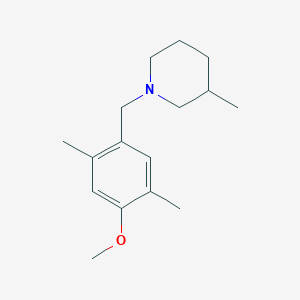![molecular formula C17H13BrCl2N2O B5003409 5-bromo-4-chloro-2-[2-(3-chlorophenyl)ethyliminomethyl]-1H-indol-3-ol](/img/structure/B5003409.png)
5-bromo-4-chloro-2-[2-(3-chlorophenyl)ethyliminomethyl]-1H-indol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-4-chloro-2-[2-(3-chlorophenyl)ethyliminomethyl]-1H-indol-3-ol is a synthetic indole derivative Indole derivatives are significant due to their presence in various natural products and their biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-chloro-2-[2-(3-chlorophenyl)ethyliminomethyl]-1H-indol-3-ol typically involves multi-step organic reactions. One common method includes the reaction of 5-bromo-4-chloroindole with 3-chlorophenylacetaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C to 25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-4-chloro-2-[2-(3-chlorophenyl)ethyliminomethyl]-1H-indol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Formation of indole-3-ol derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-bromo-4-chloro-2-[2-(3-chlorophenyl)ethyliminomethyl]-1H-indol-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-bromo-4-chloro-2-[2-(3-chlorophenyl)ethyliminomethyl]-1H-indol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide
- (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Uniqueness
5-bromo-4-chloro-2-[2-(3-chlorophenyl)ethyliminomethyl]-1H-indol-3-ol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications.
Eigenschaften
IUPAC Name |
5-bromo-4-chloro-2-[2-(3-chlorophenyl)ethyliminomethyl]-1H-indol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrCl2N2O/c18-12-4-5-13-15(16(12)20)17(23)14(22-13)9-21-7-6-10-2-1-3-11(19)8-10/h1-5,8-9,22-23H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJFVBZLPGMOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCN=CC2=C(C3=C(N2)C=CC(=C3Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-nitro-N-[1-(2-phenylethyl)piperidin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5003330.png)
![3-[1-(3-bromo-4-methoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5003332.png)
![2-[1-isopropyl-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5003338.png)
![1-METHYL-2-[(1E)-2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE](/img/structure/B5003354.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5003356.png)

![1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5003366.png)
![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DICHLOROPHENYL)ACETAMIDE](/img/structure/B5003370.png)

![2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5003391.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5003403.png)
![3-[2-Hydroxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B5003405.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5003407.png)

